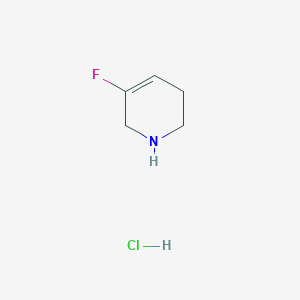

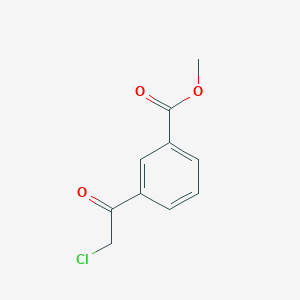

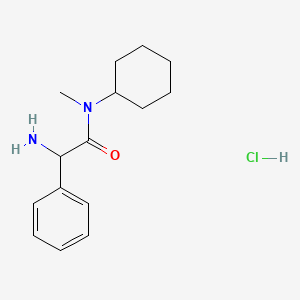

![molecular formula C15H19NO3 B1378922 Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1419101-25-9](/img/structure/B1378922.png)

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Descripción general

Descripción

The compound “Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a hydroxymethyl group (a CH2 group attached to an OH group), and a carboxylate group (a carbon double-bonded to an oxygen and also bonded to an OH group). The “5-azaspiro[2.4]heptane” part of the name suggests that the molecule contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Regioselective Cycloaddition : Highly regioselective 1,3-dipolar cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate lead to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions provide a mix of two diastereoisomers, showcasing the compound's versatility in creating structurally diverse molecules (Molchanov & Tran, 2013).

Asymmetric Hydrogenation : The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates yields high enantioselectivities, providing a crucial intermediate for the enantioselective synthesis of the azaspiro[2.4]heptane moiety. This process is integral to producing quinolone antibacterial agents, demonstrating the compound's potential in contributing to novel antibacterial drug development (Yao et al., 2011).

Applications in Drug Design and Medicinal Chemistry

Diversity-oriented Synthesis : Azaspirocycles, including 5-azaspiro[2.4]heptanes, are synthesized through multicomponent condensation processes. These compounds are then used to create functionalized pyrrolidines, piperidines, and azepines, serving as scaffolds for drug discovery. This highlights the compound's role in exploring chemical space for potential therapeutic agents (Wipf et al., 2004).

Antibacterial Activity : Novel quinolines featuring the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety exhibit potent antibacterial activity against respiratory pathogens. This includes effectiveness against multidrug-resistant and quinolone-resistant strains, indicating the compound's importance in developing new treatments for respiratory infections (Odagiri et al., 2013).

Propiedades

IUPAC Name |

benzyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-9-13-8-15(13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDFSIRGHNERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC2CO)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

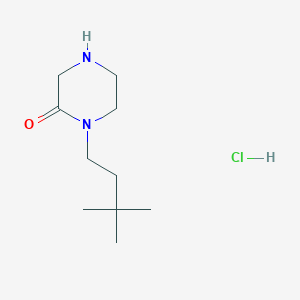

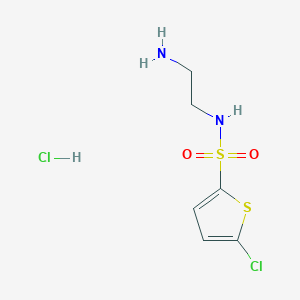

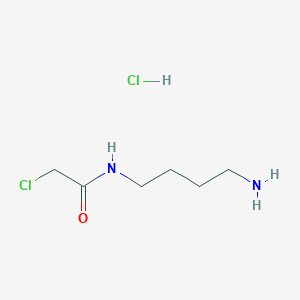

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

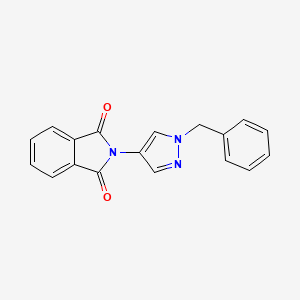

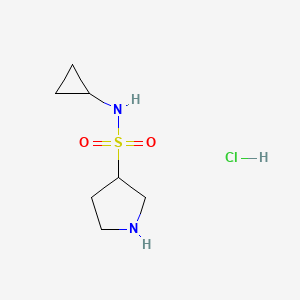

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)

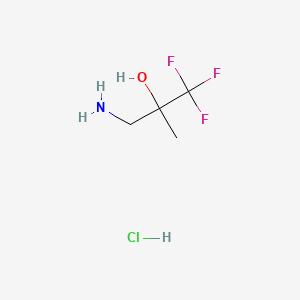

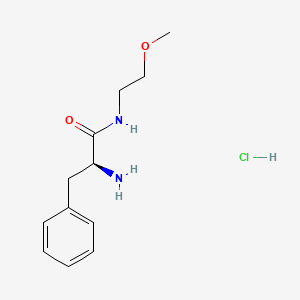

![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)